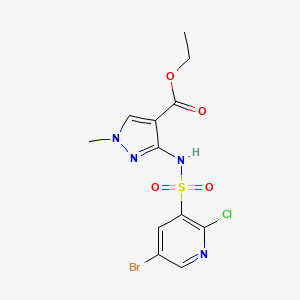

![molecular formula C10H19ClN2O2 B2538583 tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride CAS No. 2089314-86-1](/img/structure/B2538583.png)

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is synthesized through routes that allow for selective derivatization on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–Kinase inhibitor K-115, involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . These methods highlight the versatility and practicality of synthesizing complex spirocyclic structures.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be quite complex. For example, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring in a chair conformation. The substituents are bonded equatorially to the ring nitrogen atoms, and the spiro-skeleton is formed by axial and equatorial bonds between the hexahydropyrimidine ring and a 3-pyrrolin-2-one . This intricate arrangement is indicative of the structural diversity possible within spirocyclic compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride. However, the synthesis routes mentioned for related compounds suggest that spirocyclic structures can undergo selective derivatization, which is a type of chemical reaction where specific atoms or groups are modified . The intramolecular cyclization used in the synthesis of diazepane derivatives also indicates that spirocyclic compounds can participate in ring-closing reactions to form complex cyclic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride are not explicitly discussed in the provided papers, we can infer that spirocyclic compounds like those studied exhibit properties that make them suitable for further chemical modification and potential pharmaceutical applications. The presence of tert-butyl groups suggests these compounds may have increased steric bulk, which can influence their reactivity and physical properties such as solubility and melting point. The structural complexity of spirocyclic compounds also suggests that they may have unique chemical behaviors that could be exploited in drug design and synthesis .

Scientific Research Applications

Synthesis and Chemical Space Exploration

A study by Meyers et al. (2009) outlines the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its role as a bifunctional compound useful for selective derivation on azetidine and cyclobutane rings. This provides a gateway to novel compounds, accessing chemical spaces complementary to piperidine ring systems, highlighting its versatility in drug discovery and development (M. J. Meyers et al., 2009).

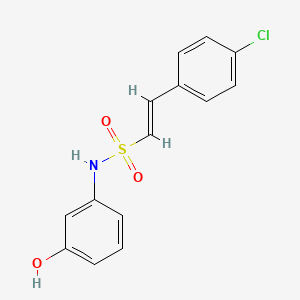

Spirocyclic Compounds as Pseudopeptides

Fernandez et al. (2002) describe the synthesis of spirolactams, which are conformationally restricted pseudopeptides, utilizing tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride derivatives. These compounds serve as surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating the chemical's utility in peptide synthesis and its potential in medicinal chemistry and drug design (M. M. Fernandez et al., 2002).

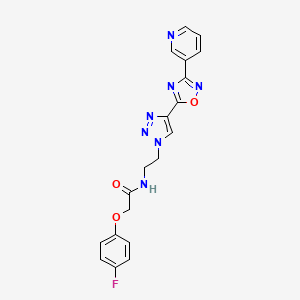

Regioselective Cycloaddition for Drug Synthesis

Molchanov and Tran (2013) achieved regioselective cycloaddition with tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, leading to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This process underscores the compound's significance in synthesizing spirocyclic structures, which are valuable in developing pharmacologically active molecules (A. Molchanov & T. Tran, 2013).

Amino Acid Analogs and GABA Derivatives

Radchenko et al. (2010) synthesized amino acid analogs from tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride, adding to the family of sterically constrained amino acids. These analogs are instrumental in chemistry, biochemistry, and drug design, showcasing the compound's application in creating biologically relevant molecules (D. Radchenko et al., 2010).

Structural and Conformational Studies

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants, showcasing efficient synthesis methods. These spirocyclic azetidines highlight the compound's utility in generating structurally diverse molecules for drug discovery (Carine M. Guerot et al., 2011).

Safety and Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;/h11H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTUVVDLVKBWBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride | |

CAS RN |

2089314-86-1 |

Source

|

| Record name | tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2538501.png)

![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-fluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2538504.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)